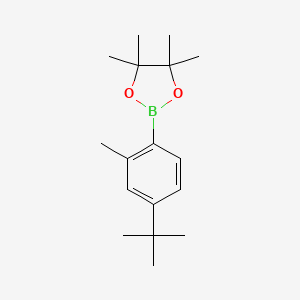

2-(4-Tert-butyl-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

2-(4-Tert-butyl-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a pinacol boronic ester characterized by a dioxaborolane core substituted with a bulky 4-tert-butyl-2-methylphenyl group. These boronic esters are pivotal in cross-coupling reactions (e.g., Suzuki-Miyaura) due to their stability and tunable reactivity . The tert-butyl group provides steric protection to the boron center, enhancing stability against hydrolysis, while the methyl group at the ortho position further modulates steric and electronic properties.

Properties

IUPAC Name |

2-(4-tert-butyl-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27BO2/c1-12-11-13(15(2,3)4)9-10-14(12)18-19-16(5,6)17(7,8)20-18/h9-11H,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZJWXXGTSZCNMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(C)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27BO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2243254-46-6 | |

| Record name | 2-(4-tert-butyl-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Tert-butyl-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-tert-butyl-2-methylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the boronic acid. The general reaction scheme is as follows:

[ \text{4-tert-butyl-2-methylphenylboronic acid} + \text{pinacol} \rightarrow \text{this compound} ]

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This compound serves as a key reagent in palladium-catalyzed Suzuki-Miyaura couplings, enabling the synthesis of biaryl and heterobiaryl structures.

Mechanism :

-

Oxidative Addition : Aryl halides react with a palladium(0) catalyst (e.g., Pd(PPh₃)₄) to form a Pd(II) complex.

-

Transmetallation : The boronate ester transfers its aryl group to the Pd(II) center, displacing the halide.

-

Reductive Elimination : The Pd(0) catalyst is regenerated, forming the desired carbon-carbon bond.

Example Reaction :

| Substrate | Catalyst | Base | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|---|---|

| Aryl bromide | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH | 80°C | 93% |

Key Features :

-

Compatible with aryl bromides, chlorides, and triflates.

-

Tolerates diverse functional groups due to the steric protection from the tert-butyl substituent .

Nucleophilic Substitution Reactions

The dioxaborolane ring participates in nucleophilic substitutions, particularly with oxygen or nitrogen nucleophiles.

Reaction Conditions :

-

Nucleophiles : Alcohols, amines, or thiols.

-

Catalyst : Often requires Lewis acids (e.g., BF₃·OEt₂) to activate the boron center.

Example :

Note: The tert-butyl group enhances solubility in non-polar solvents, facilitating reaction efficiency .

Borylation Reactions

The compound acts as a boron source in transition metal-catalyzed borylation of aromatic C-H bonds.

Mechanism :

-

C-H Activation : A metal catalyst (e.g., Ir) abstracts a hydrogen atom from the substrate.

-

Boron Transfer : The dioxaborolane donates a boron group to the activated site.

Applications :

-

Synthesis of boron-containing pharmaceuticals.

-

Functionalization of heteroaromatic compounds.

Stability and Handling

-

Storage : Stable under inert atmospheres (N₂/Ar) at -20°C.

-

Hazards : May cause respiratory irritation (H335) and skin/eye irritation (H315/H319) .

This compound’s versatility in cross-coupling and functionalization reactions underscores its importance in modern organic synthesis, particularly in pharmaceutical and materials science applications. Experimental protocols emphasize the critical role of palladium catalysts and optimized solvent systems to maximize yields .

Scientific Research Applications

Organic Synthesis

One of the primary applications of this compound is in organic synthesis as a boron reagent. Boron compounds are known for their ability to form stable complexes with various substrates, facilitating reactions such as:

- Borylation Reactions : The compound can act as a borylating agent in the functionalization of organic molecules. For instance, it has been used to introduce boron into aromatic systems, which can subsequently undergo further transformations to yield valuable intermediates in pharmaceuticals and agrochemicals .

Medicinal Chemistry

In medicinal chemistry, boron-containing compounds have shown promise due to their unique reactivity and ability to form reversible covalent bonds with biomolecules:

- Anticancer Agents : Research indicates that derivatives of dioxaborolanes can exhibit anticancer activity by targeting specific enzymes involved in cancer progression. The structural features of 2-(4-Tert-butyl-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane enhance its interaction with biological targets .

Materials Science

The compound's properties make it useful in the development of advanced materials:

- Polymer Chemistry : It serves as a precursor for synthesizing boron-containing polymers that exhibit enhanced thermal and mechanical properties. These materials are being explored for applications in electronics and nanotechnology .

Case Study 1: Borylation of Aromatic Compounds

A study demonstrated the effectiveness of this compound in the borylation of various aromatic compounds. The reaction conditions were optimized to achieve high yields with minimal by-products. The resulting borylated products were further utilized in cross-coupling reactions to synthesize complex organic molecules .

Case Study 2: Anticancer Activity Assessment

In vitro studies assessed the anticancer potential of derivatives based on this compound against several cancer cell lines. Results indicated that modifications to the dioxaborolane structure could significantly enhance cytotoxicity and selectivity towards cancer cells while minimizing effects on normal cells .

Data Tables

| Application Area | Specific Use Case | Outcome/Findings |

|---|---|---|

| Organic Synthesis | Borylation of Aromatic Compounds | High yields achieved; useful intermediates produced |

| Medicinal Chemistry | Anticancer Agent Development | Enhanced cytotoxicity against cancer cell lines |

| Materials Science | Development of Boron-containing Polymers | Improved thermal and mechanical properties |

Mechanism of Action

The mechanism of action of 2-(4-Tert-butyl-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the formation of boron-carbon bonds through various catalytic processes. In Suzuki-Miyaura coupling, the palladium catalyst facilitates the transmetalation of the boron compound with the aryl or vinyl halide, followed by reductive elimination to form the desired product. The boron atom in the dioxaborolane ring acts as a Lewis acid, coordinating with nucleophiles and facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

Substituent Effects on Steric and Electronic Properties

The reactivity and stability of boronic esters are dictated by substituent electronic and steric profiles. Below is a comparative analysis with key analogs:

Key Observations :

- Steric Protection : The target compound’s tert-butyl group offers superior steric shielding compared to methoxybenzyl or ethynyl analogs, reducing undesired side reactions .

- Electronic Tuning : Electron-withdrawing groups (e.g., ethynyl, sulfonyl) increase boron electrophilicity, accelerating cross-coupling but reducing stability. Conversely, alkyl/methoxy groups enhance stability but require harsher reaction conditions .

- Synthesis Yields : Yields vary with substituent directing effects. Methoxybenzyl derivatives achieve 83% yield via Co-catalyzed borylation , while chloro-methyl isomers show lower yields (26%) due to competing regioselectivity .

NMR Spectral Comparisons

NMR data reveal substituent-induced electronic environments:

- 1H NMR : The target’s tert-butyl group shows a singlet at ~1.3 ppm (9H), while methoxy groups (e.g., 4-methoxyphenyl analog) exhibit downfield shifts (~3.8 ppm for OCH3) .

- 13C NMR : Electron-withdrawing groups (e.g., ethynyl) deshield the boron-attached carbon, appearing at ~130 ppm, compared to ~125 ppm for alkyl-substituted analogs .

Reactivity in Catalytic Borylation

Substituents influence regioselectivity in C–H borylation (–19):

- Bulky groups (e.g., tert-butyl) favor para-selectivity in aromatic borylation due to steric hindrance.

- Methoxy groups direct borylation to ortho/para positions via electronic effects, as seen in 2-(4-methoxyphenyl)-dioxaborolane .

- HBpin vs. B2pin2: HBpin improves meta-selectivity in electron-rich arenes, while B2pin2 favors ortho/para .

Biological Activity

2-(4-Tert-butyl-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has gained attention in organic chemistry due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a dioxaborolane ring structure with substituents that enhance its steric and electronic properties. It has a molecular weight of 274.2 g/mol and a CAS number of 2243254-46-6. The presence of the tert-butyl and methyl groups contributes to its stability and reactivity in chemical reactions.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Weight | 274.2 g/mol |

| CAS Number | 2243254-46-6 |

| Chemical Formula | C17H27B O2 |

Synthesis

The synthesis of this compound typically involves the reaction of 4-tert-butyl-2-methylphenylboronic acid with pinacol under anhydrous conditions. This method ensures high yields and purity of the product.

Research indicates that organoboron compounds can exhibit various biological activities due to their ability to participate in cross-coupling reactions and form stable complexes with biomolecules. The unique dioxaborolane structure allows for interactions with nucleophiles such as amines and alcohols.

Case Studies and Findings

- Antioxidant Properties : A study demonstrated that similar organoboron compounds exhibit significant antioxidant activity by scavenging free radicals. This property is crucial in mitigating oxidative stress-related diseases .

- Catalytic Activity : The compound has been shown to effectively catalyze borylation reactions involving aryl halides. Its catalytic efficiency was highlighted in a study where it facilitated the formation of carbon-carbon bonds with high turnover frequencies .

- Pharmacological Potential : Preliminary studies suggest that derivatives of this compound may have potential as therapeutic agents in cancer treatment due to their ability to interfere with cellular signaling pathways . Further investigations are needed to elucidate specific targets and mechanisms.

Comparative Analysis

A comparison with other similar compounds reveals that this compound exhibits unique properties that enhance its applicability in both synthetic and biological contexts.

| Compound Name | Biological Activity | Notable Features |

|---|---|---|

| 4-tert-Butylphenylboronic acid | Moderate antioxidant | Commonly used in Suzuki coupling |

| 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | High catalytic activity | Effective in borylation reactions |

| 1-(3-Bromophenyl)-4-(tert-butyl)phenylboronic acid | Antitumor properties | Potential therapeutic applications |

Q & A

Q. Table 1: Key Spectral Data

| Technique | Expected Signals | Reference |

|---|---|---|

| ¹H NMR (400 MHz) | 1.0 ppm (s, 12H, dioxaborolane CH₃), 1.3 ppm (s, 9H, tert-butyl), 6.5–7.5 ppm (aryl H) | |

| ¹¹B NMR | ~30 ppm (sharp singlet) |

Q. Table 2: Synthetic Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst Loading | 1–5 mol% Pd | Higher loading → faster kinetics |

| Temperature | 80–100°C | Balances steric hindrance |

| Solvent | Dioxane/THF | Enhances solubility |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.